

2,6-Dimethyl-4-Hydroxypyridine molecular weight and formula

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Compound of Interest

Compound Name: 2,6-Dimethyl-4-Hydroxypyridine

Cat. No.: B130123

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An In-Depth Technical Guide to **2,6-Dimethyl-4-Hydroxypyridine**: Properties, Synthesis, and Applications

Introduction

2,6-Dimethyl-4-hydroxypyridine, a heterocyclic organic compound, stands as a pivotal intermediate in the landscape of pharmaceutical and chemical synthesis. While its name suggests a simple hydroxyl-substituted pyridine, its chemical nature is nuanced by a significant tautomeric equilibrium, primarily existing as 2,6-dimethylpyridin-4(1H)-one. This duality in its structure is fundamental to its reactivity and utility. This guide offers a comprehensive exploration of this compound, from its core physicochemical properties to its synthesis and diverse applications, tailored for researchers and professionals in drug development and organic synthesis.

Core Molecular and Physical Properties

Understanding the fundamental characteristics of **2,6-Dimethyl-4-hydroxypyridine** is essential for its effective application in a laboratory or industrial setting. Its identity is defined by its molecular formula, weight, and a crucial structural phenomenon: tautomerism.

Molecular Formula and Weight

The empirical and molecular formula for this compound is C_7H_9NO .^{[1][2]} This composition gives it a molecular weight of approximately 123.15 g/mol.^{[1][3]} Minor variations in reported

molecular weight (e.g., 123.16 g/mol or 123.155 g/mol) are due to differences in isotopic abundance calculations but do not impact practical applications.[2][4]

Tautomerism: A Dual Identity

One of the most critical aspects of this molecule's chemistry is its existence as a mixture of two rapidly interconverting tautomers: the enol form (**2,6-dimethyl-4-hydroxypyridine**) and the keto form (2,6-dimethylpyridin-4(1H)-one).[5] For 4-hydroxypyridines, the equilibrium strongly favors the pyridone (keto) form, which benefits from the aromaticity derived from the delocalization of the nitrogen lone pair into the ring and the strength of the carbon-oxygen double bond.[6][7] This equilibrium is solvent-dependent but the pyridone tautomer is generally the more stable form, especially in the solid state.[5][8]

Caption: Tautomeric equilibrium of **2,6-Dimethyl-4-hydroxypyridine**.

Physicochemical Data

The compound's physical properties are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

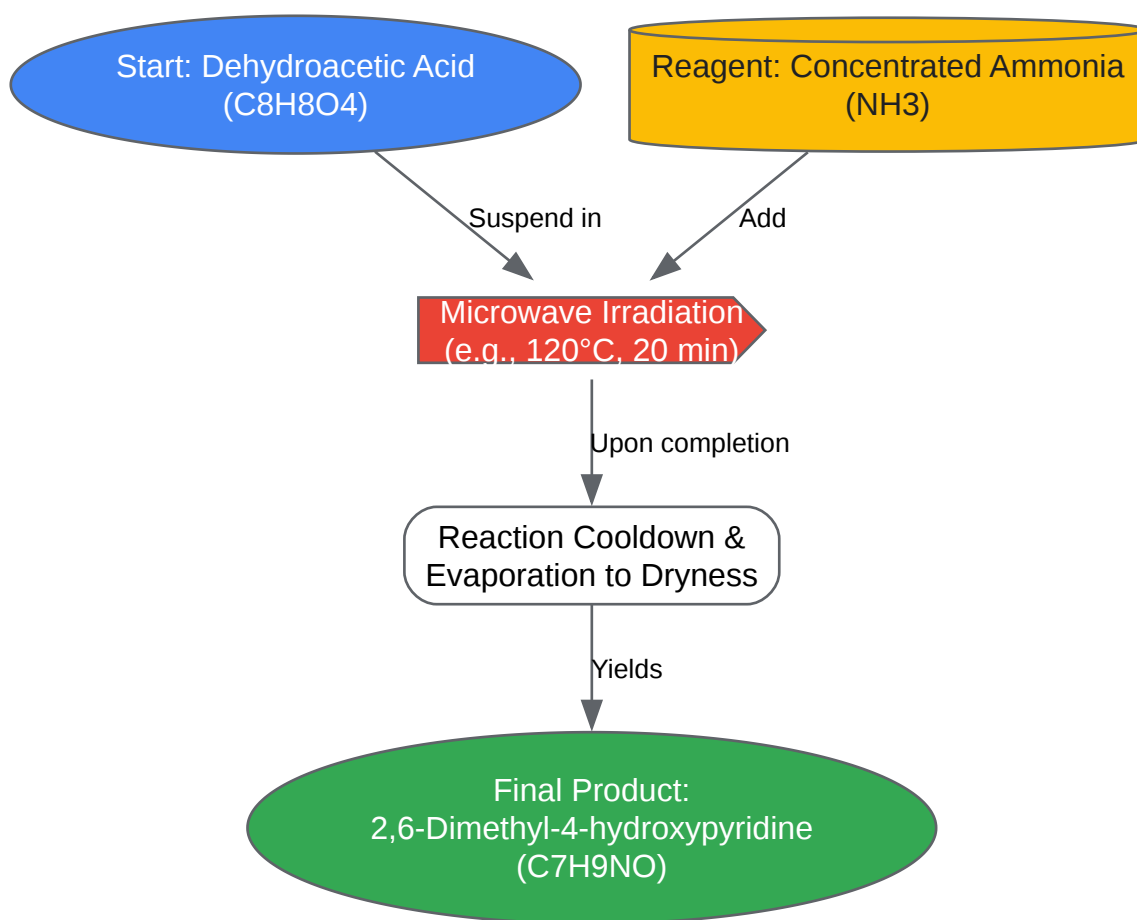
Property	Value	Reference(s)
CAS Number	13603-44-6	[2][3][4][9]
IUPAC Name	2,6-dimethyl-1H-pyridin-4-one	[1]
Appearance	Off-white to pale yellow/brown crystalline solid	[1][3][10]
Melting Point	228-233 °C	[1][3][9]
Boiling Point	~205.4 - 351 °C at 760 mmHg	[3][9]
Density	~1.013 - 1.053 g/cm ³	[3][9]
Solubility	Soluble in water; slightly soluble in DMSO and Methanol	[9][10]
pKa	~5.49 (Predicted)	[9][10]

Synthesis and Manufacturing

The accessibility of **2,6-Dimethyl-4-hydroxypyridine** is crucial for its widespread use. Several synthetic routes have been developed, with the most common and economically viable methods starting from readily available precursors like dehydroacetic acid.[5][9]

Primary Synthetic Route: From Dehydroacetic Acid

A prevalent laboratory and industrial synthesis involves the reaction of dehydroacetic acid with ammonia.[5][9] This method is efficient and can be enhanced using microwave irradiation to reduce reaction times and improve yields. The causality is straightforward: ammonia acts as a nitrogen source, attacking the pyrone ring of dehydroacetic acid, which then undergoes rearrangement and cyclization to form the stable pyridone ring system.



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Caption: Workflow for the synthesis from dehydroacetic acid.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is a self-validating system as the endpoint is a stable, crystalline product that can be easily characterized.

Objective: To synthesize **2,6-dimethyl-4-hydroxypyridine** from dehydroacetic acid.[9]

Materials:

- Dehydroacetic acid (1.5 g, 8.92 mmol)
- Concentrated ammonia solution (4 mL)
- Microwave reactor (e.g., CEM Discover system)
- Round-bottom flask or appropriate microwave vessel
- Rotary evaporator

Procedure:

- Preparation: Suspend 1.5 g of dehydroacetic acid in 4 mL of concentrated ammonia in a suitable microwave reactor vessel.
- Reaction: Place the vessel in the microwave reactor. Irradiate the mixture at 120°C for 20 minutes with a power setting of 150 W. The choice of microwave heating is to provide rapid and uniform energy transfer, accelerating the rate of reaction compared to conventional heating methods.
- Completion & Cooldown: Once the reaction is complete, carefully remove the vessel from the reactor and allow it to cool to room temperature.
- Isolation: Concentrate the resulting reaction mixture to dryness using a rotary evaporator. The remaining solid is the target product, **2,6-dimethyl-4-hydroxypyridine**.
- Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture.

Chemical Behavior and Reactivity

The utility of **2,6-Dimethyl-4-hydroxypyridine** stems from its versatile reactivity, which is governed by the pyridone nucleus and the attached functional groups. The electron-donating methyl groups enhance the electron density of the ring, influencing its reactivity towards electrophiles.[1]

The molecule serves as a crucial building block in organic synthesis.[1] The hydroxyl group (in the enol tautomer) or the N-H group and adjacent carbonyl (in the keto tautomer) can undergo various transformations:

- **Nucleophilic Substitution:** The hydroxyl group can be alkylated or acylated to produce a range of derivatives.[1]
- **Chlorination:** Reaction with chlorinating agents can introduce chlorine atoms onto the pyridine ring, for instance, to yield 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine.[5]
- **Condensation Reactions:** The active methylene groups and the overall structure allow for participation in condensation reactions to build more complex molecular scaffolds.[1]

Applications in Research and Drug Development

The pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1] **2,6-Dimethyl-4-hydroxypyridine** leverages this by serving as a key synthetic intermediate.[3][10]

Pharmaceutical Intermediate

A significant application is in the synthesis of selective inhibitors for therapeutic targets. For example, it is used to synthesize disubstituted pyridinyl-aminohydantoins, which act as potent and selective inhibitors of human beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease.[3][9] Its role as a stable, functionalized core allows for the systematic elaboration of side chains to optimize binding affinity and pharmacokinetic properties. The broader 4-hydroxypyridine class of compounds is recognized for its ability to enhance chemical stability and bioavailability in active pharmaceutical ingredients (APIs).[11]

Biological and Other Activities

- **Neuroprotective and Antioxidant Effects:** Research has indicated that **2,6-Dimethyl-4-hydroxypyridine** may possess intrinsic biological activity, including antioxidant and neuroprotective properties.^[1] It has been investigated for its capacity to scavenge free radicals, suggesting potential applications in mitigating oxidative stress-related conditions.^[1]^[12]
- **Agrochemicals:** The compound has been explored in agrochemical formulations, where it may contribute to the stability of pesticide blends.^[10]
- **Niche Applications:** It has also been utilized as a coupling agent in oxidation-based hair dyeing methods, where it helps to intensify the resulting color.^[1]

Analytical Methodologies

Reliable characterization is paramount for ensuring the purity and identity of synthesized **2,6-Dimethyl-4-hydroxypyridine**.

- **High-Performance Liquid Chromatography (HPLC):** HPLC is a standard method for assessing purity and quantifying the compound in reaction mixtures or final products. A reverse-phase column (e.g., C18) with a suitable mobile phase, such as a methanol/phosphate buffer system, can achieve excellent separation from starting materials and byproducts.^[13]
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight. Under electron ionization, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 123, corresponding to the molecular formula $C_7H_9NO^+$.^[1] Analysis of the fragmentation pattern provides further structural confirmation.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR spectroscopy are indispensable for confirming the precise molecular structure, including the positions of the methyl groups and the tautomeric form present in a given solvent.

Conclusion

2,6-Dimethyl-4-hydroxypyridine is more than a simple chemical reagent; it is a versatile and valuable building block whose utility is rooted in its unique tautomeric nature. Its straightforward synthesis and diverse reactivity make it an important intermediate in the development of

pharmaceuticals, particularly in the search for treatments for neurodegenerative diseases. As synthetic methodologies continue to improve, including more efficient and environmentally friendly biocatalytic routes, the accessibility and application of this foundational pyridone derivative are poised to expand further, solidifying its role in modern organic and medicinal chemistry.[1]

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